molecular formula C10H14N2 B12962675 n-Methyl-1,2,3,4-tetrahydroisoquinolin-5-amine

n-Methyl-1,2,3,4-tetrahydroisoquinolin-5-amine

Cat. No.: B12962675
M. Wt: 162.23 g/mol
InChI Key: DPUCLAUQPBOPEA-UHFFFAOYSA-N
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Description

n-Methyl-1,2,3,4-tetrahydroisoquinolin-5-amine: is a compound belonging to the class of tetrahydroisoquinolines, which are a significant group of natural and synthetic compounds known for their diverse biological activities.

Chemical Reactions Analysis

Types of Reactions: n-Methyl-1,2,3,4-tetrahydroisoquinolin-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: In synthetic organic chemistry, n-Methyl-1,2,3,4-tetrahydroisoquinolin-5-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology: This compound is studied for its potential neuroprotective effects. It has shown promise in protecting neurons from oxidative stress and neurotoxins, making it a candidate for research in neurodegenerative diseases .

Medicine: In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. Its derivatives have been investigated for their anti-inflammatory, anti-cancer, and anti-addictive properties .

Industry: In the pharmaceutical industry, this compound is used in the development of new drugs and therapeutic agents. Its versatility in chemical reactions makes it a valuable intermediate in the synthesis of various pharmaceuticals .

Mechanism of Action

The mechanism of action of n-Methyl-1,2,3,4-tetrahydroisoquinolin-5-amine involves its interaction with various molecular targets and pathways. It is known to inhibit monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters such as dopamine and serotonin . This inhibition leads to increased levels of these neurotransmitters in the brain, contributing to its neuroprotective and antidepressant effects. Additionally, it has been shown to scavenge free radicals and reduce oxidative stress, further enhancing its neuroprotective properties .

Comparison with Similar Compounds

Comparison: n-Methyl-1,2,3,4-tetrahydroisoquinolin-5-amine is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to its analogs, it exhibits distinct neuroprotective and anti-addictive properties, making it a valuable compound for research in neuropharmacology .

Properties

Molecular Formula

C10H14N2

Molecular Weight

162.23 g/mol

IUPAC Name

N-methyl-1,2,3,4-tetrahydroisoquinolin-5-amine

InChI

InChI=1S/C10H14N2/c1-11-10-4-2-3-8-7-12-6-5-9(8)10/h2-4,11-12H,5-7H2,1H3

InChI Key

DPUCLAUQPBOPEA-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC=CC2=C1CCNC2

Origin of Product

United States

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